molecular formula C18H15ClO3 B11405122 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate

Cat. No.: B11405122
M. Wt: 314.8 g/mol
InChI Key: FXRHAWNYUNYPKD-UHFFFAOYSA-N
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Description

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The compound features a benzofuran ring substituted with a 4-chlorophenyl group and an acetate moiety, making it a unique structure with potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 4-chlorophenyl group and an acetate moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C18H15ClO3/c1-11-7-12(2)18-13(10-21-16(18)8-11)9-17(20)22-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3

InChI Key

FXRHAWNYUNYPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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